Technical Whitepaper: (R)-1,2-Tetradecanediol in Advanced Drug Delivery
Technical Whitepaper: (R)-1,2-Tetradecanediol in Advanced Drug Delivery
The following is an in-depth technical guide on (R)-1,2-Tetradecanediol , structured for researchers and drug development professionals.
High-Purity Chiral Excipients for Lipid Nanoparticle (LNP) & Sphingomimetic Formulations
Executive Summary
(R)-1,2-Tetradecanediol (CAS: 21129-09-9 for racemate; specific chiral CAS varies by registry) is a medium-chain, vicinal diol increasingly utilized as a high-precision lipid excipient and chiral building block . Unlike its racemic counterpart, the enantiopure (R)-isomer offers defined stereochemistry that mimics the natural configuration of sphingoid bases found in biological membranes.
In the context of Lipid Nanoparticles (LNPs) for mRNA and gene delivery, (R)-1,2-Tetradecanediol serves two critical functions:
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Membrane Fluidity Modulator: It acts as a cosurfactant, intercalating between bulkier lipids (DSPC, Cholesterol) to reduce membrane defects and prevent payload leakage.
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Sphingomimetic Precursor: It provides the C14 backbone essential for synthesizing ceramide analogs and novel cationic lipids that require specific stereochemical recognition for endosomal escape.
This guide details the physicochemical properties, asymmetric synthesis, and application protocols for (R)-1,2-Tetradecanediol.
Chemical Identity & Stereochemistry
| Property | Specification |
| Chemical Name | (R)-1,2-Tetradecanediol |
| Synonyms | (R)-Tetradecane-1,2-diol; (R)-1,2-Dihydroxytetradecane |
| Molecular Formula | C₁₄H₃₀O₂ |
| Molecular Weight | 230.39 g/mol |
| CAS Number | 21129-09-9 (General/Racemic) |
| Stereocenter | C2 (Rectus configuration) |
| Physical State | White waxy solid / crystalline powder |
| Melting Point | 62–66 °C (Racemate); Enantiopure forms often exhibit sharper ranges.[1] |
| Solubility | Soluble in Ethanol, DMSO, Chloroform; Insoluble in Water. |
Stereochemical Significance
The (R)-configuration at the C2 position is critical. Natural sphingosine and phytosphingosine possess specific chirality (typically D-erythro). Using the (R)-enantiomer of 1,2-tetradecanediol ensures that any downstream lipid conjugates or membrane interactions maintain biomimetic fidelity , reducing the risk of immune recognition or off-target toxicity associated with "unnatural" (S)-isomers.
Asymmetric Synthesis & Manufacturing
Achieving high Enantiomeric Excess (% ee) is paramount. The industrial standard for synthesizing (R)-1,2-Tetradecanediol relies on Sharpless Asymmetric Dihydroxylation (SAD) or Hydrolytic Kinetic Resolution (HKR) .
Protocol: Sharpless Asymmetric Dihydroxylation
This method converts terminal alkenes to diols with high enantioselectivity.[2][3]
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Substrate: 1-Tetradecene
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Catalyst System: AD-mix-β (contains DHQD-PHAL ligand)[3]
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Target: (R)-Enantiomer (>98% ee)
Step-by-Step Methodology
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Preparation: In a jacketed reactor, dissolve AD-mix-β (1.4 g per mmol alkene) in a 1:1 mixture of t-Butanol and Water . Stir at 0°C to dissolve salts.
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Reaction: Add 1-Tetradecene (1.0 equiv). The reaction is heterogeneous; vigorous stirring is required.
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Kinetics: Monitor by TLC or GC. Reaction typically completes in 12–24 hours at 0°C.
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Quenching: Add Sodium Sulfite (Na₂SO₃, 1.5 g per mmol alkene) to quench the osmium catalyst. Stir for 1 hour until the mixture warms to room temperature.
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Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M KOH (to remove osmium byproducts) and brine.
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Purification: Recrystallize from Hexane/Ethyl Acetate to upgrade % ee to >99%.
Figure 1: Asymmetric synthesis pathway using Sharpless Dihydroxylation to yield the (R)-enantiomer.
Applications in Lipid Nanoparticles (LNPs)
(R)-1,2-Tetradecanediol is not merely a solvent; it is a functional lipid component .
A. Membrane Stabilization (The "Gap Filler" Effect)
In LNP bilayers, steric bulk from PEG-lipids and ionizable lipids can create transient voids (defects) that lead to mRNA leakage. The medium-chain length (C14) of (R)-1,2-Tetradecanediol allows it to:
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Intercalate between phospholipid tails.
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Increase Packing Density: The hydroxyl headgroup anchors at the interface, while the C14 tail aligns with the hydrophobic core.
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Modulate Fluidity: It acts as a plasticizer, preventing the transition to a brittle gel phase during storage.
B. Synthesis of Cationic Lipids
Researchers use (R)-1,2-Tetradecanediol as a scaffold to synthesize ester-linked biodegradable lipids . By reacting the primary or secondary hydroxyl with fatty acids or ionizable headgroups, scientists can create lipids that degrade predictably in the endosome.
Analytical Characterization
Validating the identity and purity of (R)-1,2-Tetradecanediol is a "Go/No-Go" step in formulation.
Protocol: Chiral HPLC Method
To determine Enantiomeric Excess (% ee):
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Column: Chiralcel OD-H or AD-H (Daicel).
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Mobile Phase: Hexane : Isopropanol (95:5 v/v).
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Flow Rate: 0.5 mL/min.
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Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI) / ELSD (Preferred).
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Derivatization (Optional): If UV detection is required, derivatize with 3,5-dinitrobenzoyl chloride to introduce a chromophore before injection.
Protocol: GC-MS Purity Check
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Column: HP-5ms or equivalent non-polar capillary column.
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Program: 100°C (1 min) → 10°C/min → 280°C (5 min).
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Mass Spec: EI source; look for molecular ion [M-H2O]+ or characteristic fragments.
Figure 2: Analytical workflow for validating chemical and chiral purity.
Safety & Handling
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GHS Classification: Irritant (Skin/Eye).
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Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Diols are hygroscopic; moisture absorption can affect weighing accuracy and reaction stoichiometry.
References
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Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
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LNP Formulation Principles: Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[4] Molecular Therapy, 25(7), 1467–1475. Link
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General Properties: National Institute of Standards and Technology (NIST).[5] 1,2-Tetradecanediol.[1][5][6][7][8][9] NIST Chemistry WebBook.[5] Link
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Chiral Resolution of Diols: A. L. Margolin. (1993). Enzymes in the Synthesis of Chiral Drugs. Enzyme Microb. Technol.Link
Sources
- 1. 1,2-Tetradecanediol | C14H30O2 | CID 89436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo [mdpi.com]
- 5. 1,2-Tetradecanediol [webbook.nist.gov]
- 6. 1,2-TETRADECANEDIOL | 21129-09-9 [chemicalbook.com]
- 7. 1,2-Tetradecanediol | CAS 21129-09-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. scientificlabs.com [scientificlabs.com]
